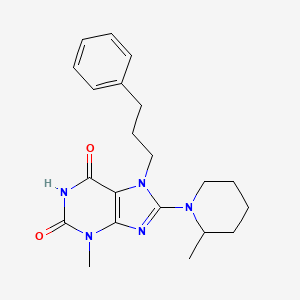

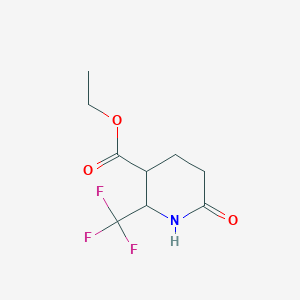

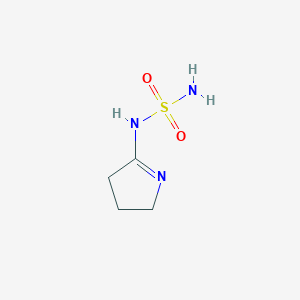

![molecular formula C20H22N4O B2925253 1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-56-0](/img/structure/B2925253.png)

1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s by researchers at the pharmaceutical company Merck, who were searching for novel compounds that could modulate the activity of mGluR5. Since then, MPEP has become an important tool in neuroscience research, as it allows scientists to study the role of mGluR5 in a variety of physiological and pathological processes.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been explored in the synthesis and structural analysis of various organic molecules. One study details the synthesis of a related compound and analyzes its solid-state formation and molecular interactions, highlighting the potential utility of similar compounds in creating complex organic structures (Bisseyou et al., 2007).

Metal-Organic Frameworks (MOFs)

- Research on 2D cadmium(II) coordination polymers involves compounds with structural similarities, demonstrating the role of such molecules in the development of novel MOFs. These frameworks have been studied for their thermal stability and fluorescent properties, indicating applications in materials science (Li et al., 2012).

Antiviral Activity

- Certain derivatives have been synthesized and evaluated for their antiviral activities, with research findings supporting their potential use in developing new antiviral agents. This illustrates the applicability of such compounds in medicinal chemistry and drug development (Attaby et al., 2006).

Coordination Chemistry and Host-Guest Complexes

- Studies on imidazopyridine-based cations and their complexation with crown ethers reveal insights into the formation of host-guest complexes. This research underscores the significance of these compounds in understanding molecular recognition and designing molecular machines (Moreno-Olivares et al., 2013).

Catalysis

- Investigations into ruthenium(II)-NNN pincer complexes for coupling reactions highlight the catalytic potential of related compounds. Such research contributes to the field of catalysis, particularly in the synthesis of heterocyclic compounds and the development of efficient catalysts (Li et al., 2018).

Drug Design and Bioactive Scaffolds

- A study reports the synthesis of imidazopyridines with significant inhibitory activity against snake venom phospholipase A2, suggesting the therapeutic potential of such compounds. This underscores the importance of these molecules in drug design and the development of new treatments (Anilkumar et al., 2015).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-9-12-23(13-10-15)19(25)14-24-18-8-3-2-6-16(18)22-20(24)17-7-4-5-11-21-17/h2-8,11,15H,9-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPQJOUGWJRKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

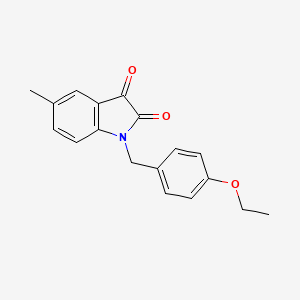

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)

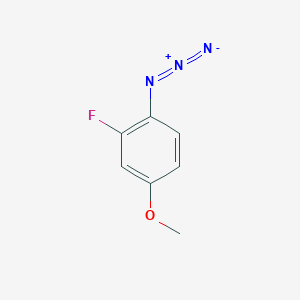

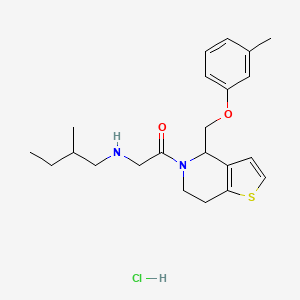

![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)

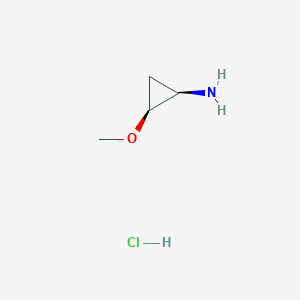

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)